
2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amine and hydroxyl groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) typically involves the reaction of ethylenediamine with N-(2-hydroxyethyl)acetamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Ethylenediamine and N-(2-hydroxyethyl)acetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature (around 60-80°C) with continuous stirring.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetraacetic acid: Similar structure but with acetic acid groups instead of N-(2-hydroxyethyl)acetamide.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethylene glycol units and acetate groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is unique due to its combination of amine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and other molecules sets it apart from similar compounds.
Properties
Molecular Formula |
C18H36N6O8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]ethyl-[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H36N6O8/c25-7-1-19-15(29)11-23(12-16(30)20-2-8-26)5-6-24(13-17(31)21-3-9-27)14-18(32)22-4-10-28/h25-28H,1-14H2,(H,19,29)(H,20,30)(H,21,31)(H,22,32) |
InChI Key |
FGRXXPJKCCTANH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)CN(CCN(CC(=O)NCCO)CC(=O)NCCO)CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)



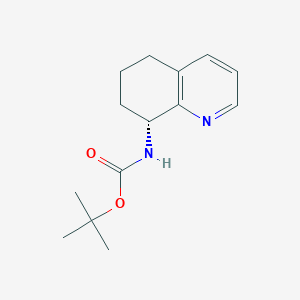
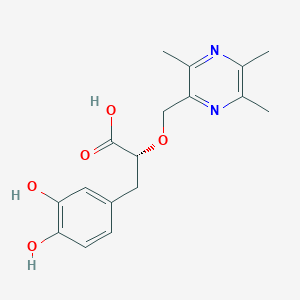


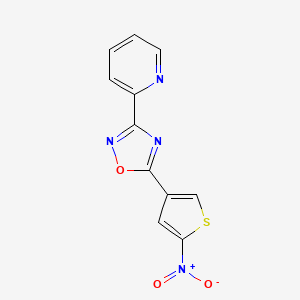
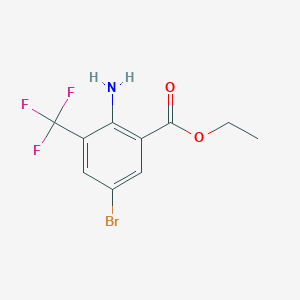
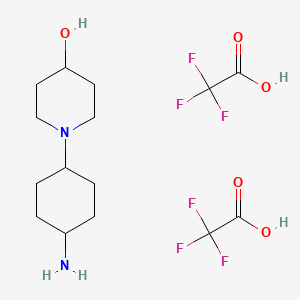
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

